2,3-Dichloro-5-fluoro-4-pyridinemethanol
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Overview
Description
2,3-Dichloro-5-fluoro-4-pyridinemethanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluoro-4-pyridinemethanol typically involves the introduction of fluorine and chlorine atoms into the pyridine ring through various chemical reactions. One common method involves the nucleophilic substitution of fluorine and chlorine atoms onto the pyridine ring. For instance, the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using readily available starting materials. The process typically includes steps such as halogenation, nucleophilic substitution, and purification to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluoro-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2,3-Dichloro-5-fluoro-4-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluoro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound shares similar halogenation patterns but differs in the presence of a nitrile group instead of a hydroxymethyl group.
3-Pyridinemethanol, 2,6-dichloro-5-fluoro-α-methyl-, (αS): This compound has a similar structure but includes an additional methyl group and different stereochemistry.
Uniqueness
2,3-Dichloro-5-fluoro-4-pyridinemethanol is unique due to its specific combination of halogenation and the presence of a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H4Cl2FNO |
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Molecular Weight |
196.00 g/mol |
IUPAC Name |
(2,3-dichloro-5-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2 |
InChI Key |
FQICVEQKDJJHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)F |
Origin of Product |
United States |
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